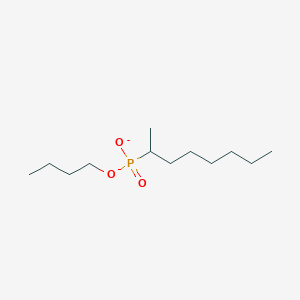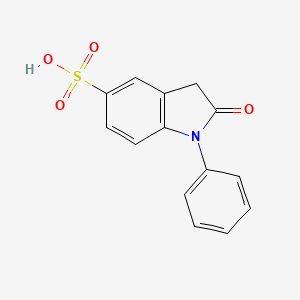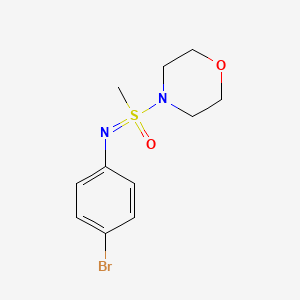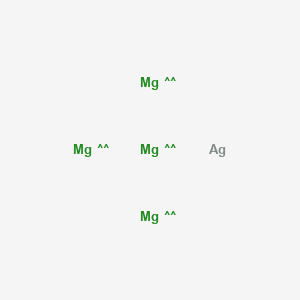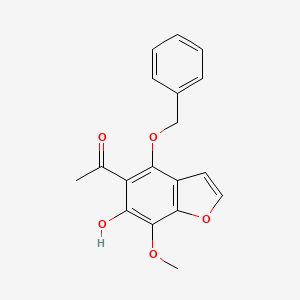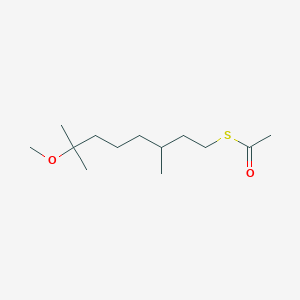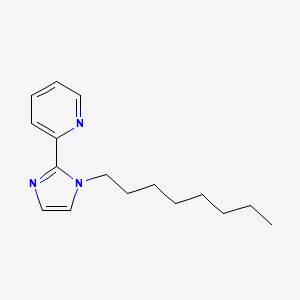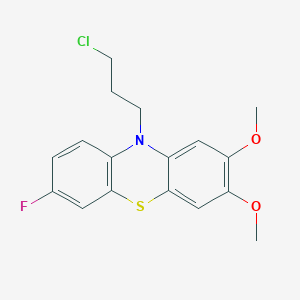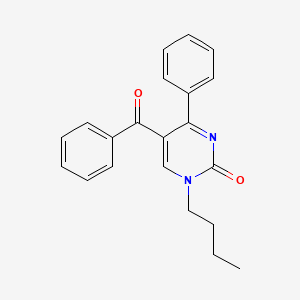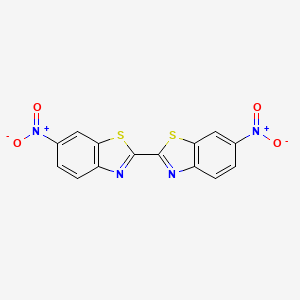
3-(10-Aminodecyl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10-Aminodecyl)pentane-2,4-dione is an organic compound with the molecular formula C15H29NO2 This compound is characterized by the presence of a long aliphatic chain with an amino group at one end and a diketone moiety at the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-Aminodecyl)pentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a suitable decylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(10-Aminodecyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The diketone can be reduced to corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(10-Aminodecyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(10-Aminodecyl)pentane-2,4-dione involves its interaction with various molecular targets. The diketone moiety can chelate metal ions, making it useful in catalysis and coordination chemistry. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: A simpler diketone without the long aliphatic chain.
Decylamine: An aliphatic amine without the diketone moiety.
3-(4-Nitrophenylazo)-pentane-2,4-dione: A derivative with a nitrophenyl group instead of the aminodecyl chain.
Uniqueness
3-(10-Aminodecyl)pentane-2,4-dione is unique due to its combination of a long aliphatic chain and a diketone moiety, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications, particularly in the design of amphiphilic molecules and materials .
Propriétés
Numéro CAS |
113715-03-0 |
|---|---|
Formule moléculaire |
C15H29NO2 |
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
3-(10-aminodecyl)pentane-2,4-dione |
InChI |
InChI=1S/C15H29NO2/c1-13(17)15(14(2)18)11-9-7-5-3-4-6-8-10-12-16/h15H,3-12,16H2,1-2H3 |
Clé InChI |
AIJGNGPXXOJOJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCCCCCCCCCN)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
